molecular formula C36H24N2 B1632169 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole CAS No. 57102-62-2

9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole

Cat. No.: B1632169
CAS No.: 57102-62-2
M. Wt: 484.6 g/mol
InChI Key: MHTPESFJWCJELK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Synthesis:
BCzPh is a bicarbazole derivative consisting of two carbazole units linked at the 3,3′-positions, each substituted with a phenyl group at the 9-position. Its molecular formula is C₃₆H₂₄N₂ (MW: 484.59 g/mol), and it exhibits a rigid, planar structure conducive to π-π stacking and charge transport . Synthesis typically involves Ullmann coupling between 3,3′-bicarbazole and iodobenzene derivatives, followed by purification via column chromatography .

Biological Activity

9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole (C36H24N2) is a compound that has garnered attention due to its unique structural properties and potential applications in various fields, particularly in organic electronics and medicinal chemistry. This article explores the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C36H24N2
  • Molecular Weight : 484.6 g/mol
  • Purity : Typically around 95%
  • Solubility : Soluble in benzene, ethanol, and chloroform; slightly soluble in ether.

The primary biological activity of this compound is linked to its role in organic light-emitting diodes (OLEDs), where it functions as an electron donor. This interaction influences the electronic properties and efficiency of OLED devices. The compound's structural characteristics allow it to participate in charge transfer processes critical for the performance of OLEDs .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antioxidant Activity : The compound has shown potential as an antioxidant agent, which is crucial for mitigating oxidative stress in biological systems.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of bicarbazole compounds may exhibit antimicrobial activity against various pathogens .
  • Anticancer Potential : Some studies have indicated that carbazole derivatives can inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antioxidant Activity

A study investigating the antioxidant properties of various bicarbazole derivatives found that certain modifications to the bicarbazole structure enhanced its ability to scavenge free radicals. This property is essential for developing therapeutic agents aimed at oxidative stress-related diseases.

Antimicrobial Activity

Research into the antimicrobial effects of bicarbazole derivatives revealed significant inhibitory effects on bacterial growth. For instance, a derivative demonstrated effective inhibition against Gram-positive bacteria by disrupting cell wall synthesis .

Anticancer Activity

In vitro studies have shown that this compound can induce cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves the induction of apoptosis through mitochondrial pathways and modulation of cell cycle progression .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantFree radical scavenging
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity in MCF-7 and HepG2

Scientific Research Applications

Optoelectronic Applications

Organic Light-Emitting Diodes (OLEDs)
DPC is prominently used in the production of OLEDs due to its ability to form exciplexes, which are essential for light emission. The compound acts as an electron donor, facilitating efficient electron transfer processes that enhance device performance. Research indicates that DPC-based OLEDs exhibit high luminous efficiency and stability under operational conditions .

Organic Photovoltaic Devices
DPC is also utilized in organic photovoltaic (OPV) devices. Its structural properties allow it to effectively absorb light and convert it into electrical energy. Studies show that DPC can improve the charge transport properties in OPV systems, leading to enhanced power conversion efficiencies .

Application Performance Metrics Reference
OLEDsHigh luminous efficiency
Organic PhotovoltaicsEnhanced power conversion efficiency

Materials Science

Epoxy Resins
In the chemical industry, DPC is used as a hardener in epoxy resins. These resins are widely applied in coatings, adhesives, and composite materials due to their excellent mechanical properties and chemical resistance. The addition of DPC enhances the thermal stability and durability of these materials, making them suitable for harsh environments .

Optical Fibers
DPC is incorporated into the production of optical fibers to improve their strength and durability. This application is critical in industries such as aerospace and automotive, where optical fibers must withstand extreme conditions .

Biomedical Applications

Research into the biomedical potential of DPC has revealed promising avenues:

Antioxidant Properties
DPC exhibits antioxidant activity, which may have implications for treating oxidative stress-related diseases such as cancer and cardiovascular conditions. Preliminary studies suggest that DPC can inhibit reactive oxygen species (ROS), thereby protecting cellular structures from damage .

Neuroprotective Activity
Some derivatives of DPC have shown neuroprotective effects by inhibiting butyrylcholinesterase (BChE), an enzyme linked to Alzheimer's disease. Compounds derived from DPC have demonstrated significant inhibitory activity against BChE, indicating potential therapeutic applications in neurodegenerative diseases .

Chemical Reactions Analysis

Functionalization Reactions

The compound undergoes various functionalization reactions to modify its electronic properties for optoelectronic applications.

Bromination

Substitution of hydrogen atoms with bromine is achieved using brominated phenyl groups under basic conditions. This introduces electron-withdrawing groups to enhance charge transport in OLEDs .

Oxidation and Reduction

  • Oxidation : Reagents like potassium permanganate (KMnO₄) oxidize the carbazole framework, potentially altering its electron-donating capacity.

  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces carbazole derivatives, though specific applications for this compound are less documented .

Substitution Reactions

Electrophilic substitution at the 3,3'-positions allows attachment of functional groups (e.g., ethyl, phenoxy) to tune photoluminescence and charge mobility. For example, derivatives with ethyl or phenoxy substituents exhibit improved electron/hole drift mobility (~1×10⁻⁵ cm²/V·s) .

Exciplex Formation in OLEDs

A critical reaction involves exciplex formation with electron-deficient acceptors (e.g., tris(8-hydroxyquinolinato)aluminum, Alq₃) in OLEDs.

Mechanism :

  • Electron Donation : The carbazole moieties act as electron donors, transferring electrons to acceptors under applied voltage.

  • Exciplex Stability : The conjugated structure stabilizes charge-separated states, enabling efficient radiative recombination and light emission .

Performance Metrics :

  • Emission Efficiency : Enhanced by balanced charge transport in the exciplex state.

  • Stability : High thermal stability (melting point: 204–208°C) ensures durability in OLED devices .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing BCzPh and its derivatives?

BCzPh is typically synthesized via Ullmann coupling reactions between carbazole derivatives and aryl halides. For example:

  • BCzPh-pimi and BCzPh-mimi (para- and meta-substituted benzimidazole derivatives) are prepared by coupling 9-phenyl-9H,3,3'-bicarbazole with bromophenyl-benzimidazole using CuI as a catalyst, K₂CO₃ as a base, and DMPU as a solvent at 170°C .
  • Friedel-Crafts alkylation is employed for tert-butyl-substituted derivatives, using AlCl₃ as a Lewis catalyst and dichloromethane/chloroform as solvents .
    Key steps : Purification via column chromatography and structural validation using ¹H/¹³C NMR, HRMS, and elemental analysis .

Q. How do substituents (e.g., alkyl groups) influence BCzPh’s material properties?

Substituents like n-butyl , t-butyl , or adamantane groups modulate:

  • Solubility : Bulky tert-butyl groups enhance solubility in organic solvents (e.g., toluene, chloroform), critical for solution-processed OLEDs .
  • Thermal stability : Differential scanning calorimetry (DSC) shows t-butyl derivatives (BCz-tBuPh) have higher glass transition temperatures (Tg) than n-butyl analogs (BCz-nBuPh) .
  • Electrochemical properties : Cyclic voltammetry reveals tert-butyl groups slightly raise HOMO levels (-5.76 eV for BCzPh) due to electron-donating effects, improving hole-transport capabilities .

Q. What characterization methods are essential for analyzing BCzPh-based materials?

  • Photophysical analysis : UV-Vis absorption and photoluminescence (PL) spectra to determine bandgap and exciton behavior.
  • Electrochemical profiling : Cyclic voltammetry for HOMO/LUMO levels and charge injection/transport balance .
  • Thermogravimetric analysis (TGA) : Assess thermal decomposition temperatures (>400°C for most derivatives) .
  • Single-crystal X-ray diffraction : Resolve molecular packing and intermolecular interactions (e.g., π-π stacking) .

Advanced Research Questions

Q. Why do bulk-type exciplex devices outperform interface-type devices using BCzPh?

In bulk-type exciplexes (e.g., BCzPh:CN-T2T blend), intermolecular charge-transfer (CT) states form uniformly, enabling:

  • Higher EQE : 26.4% vs. 7.7% for interface-type devices .
  • Dominant exciplex emission : Bulk devices exhibit pure CT emission (λem ≈ 550 nm), while interface devices show mixed emissions from the acceptor layer (CN-T2T) .
    Methodological insight : Optimize donor:acceptor ratios (e.g., 1:1 for BCzPh:CN-T2T) and annealing conditions to stabilize CT states .
Device TypeEQEmax (%)Dominant Emission SourceKey Advantage
Bulk exciplex26.4CT stateUniform exciton distribution
Interface exciplex7.7Acceptor layerSimplified fabrication

Q. How can BCzPh derivatives reduce efficiency roll-off in phosphorescent OLEDs?

BCzPh-based exciplex co-host systems (e.g., BCzPh-pimi/CN-T2T) mitigate roll-off by:

  • Balancing carrier mobility : Introducing benzimidazole substituents lowers hole mobility, reducing triplet-polaron quenching .
  • Enhancing exciton confinement : Rigid bicarbazole cores suppress triplet-triplet annihilation (TTA) at high currents (>10,000 cd/m²) .
    Experimental validation : Transient electroluminescence (EL) and impedance spectroscopy quantify carrier dynamics .

Q. What design strategies enable chiral BCzPh derivatives for CP-TADF applications?

  • C₂-symmetric donors : Chiral bicarbazole units (e.g., B1/B2 derivatives) paired with acceptors (e.g., difluoroterephthalonitrile) create spatial HOMO-LUMO separation, minimizing ΔEST (<0.1 eV) .
  • Rigid 8-membered linkers : Oxygen-bridged structures enhance conformational stability, achieving |glum| values up to 2.0×10⁻³ .
    Key metric : Circularly polarized luminescence (CPL) spectra quantify dissymmetry factors.

Q. How is BCzPh applied in non-OLED contexts, such as perovskite solar cells?

BCzPh derivatives (e.g., DCZ-4P) functionalize self-assembled monolayers (SAMs) on metal oxide/perovskite interfaces:

  • Enhanced bonding : Phosphonic acid anchors improve adhesion, reducing interfacial defects .
  • Charge extraction : SAMs lower recombination losses, boosting PCE from 21% to 23% in inverted perovskite cells .

Q. What role does BCzPh play in hydrogen-bonded organic frameworks (HOFs)?

3,3′,6,6′-Tetracyano-9,9′-bicarbazole derivatives form triply interpenetrated HOFs via CN···H-C hydrogen bonds:

  • Selective gas adsorption : Ethylene/ethane separation with 99.1% purity at 333 kPa via gate-opening mechanisms .
  • Thermoresponsive thresholds : Adjusting temperature modulates gate pressure for controlled guest uptake .

Q. How do BCzPh-based hosts improve solution-processed TADF-OLED performance?

CzCzPh-mAd (adamantane-substituted BCzPh):

  • Solvent compatibility : Enhanced solubility in chlorobenzene for inkjet printing .
  • Triplet energy (ET) tuning : ET = 3.01 eV, compatible with green TADF emitters (e.g., 4CzIPN) .
    Device outcome : Maximum luminance >10,000 cd/m² with <5% efficiency roll-off .

Comparison with Similar Compounds

Key Properties :

  • Thermal Stability : BCzPh has a high glass transition temperature (Tg) of ~204–208°C, superior to CBP (Tg ≈ 60°C), making it suitable for thermally stable OLEDs .
  • Optical Properties : In dichloromethane, BCzPh shows absorption maxima at 303 nm and photoluminescence (PL) peaks at 391 and 408 nm .
  • Electrochemical Behavior: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels are -5.4 eV and -2.1 eV, respectively, enabling efficient hole and electron transport .

Applications: BCzPh is widely used as a host material in phosphorescent OLEDs (PHOLEDs) and thermally activated delayed fluorescence (TADF) devices. It also serves as an electron donor in exciplex systems for high-efficiency light-emitting diodes .

Structural Isomers: BCzPh vs. CBP

CBP (4,4′-bis(N-carbazolyl)-1,1′-biphenyl) is a structural isomer of BCzPh with carbazole units linked at 4,4′-positions. Key differences include:

Property BCzPh CBP Reference
Tg (°C) 204–208 ~60
HOMO (eV) -5.4 -6.0
LUMO (eV) -2.1 -2.5
PLQY in Film 65% 50%
Device EQE (PHOLED) 21.4% (exciplex system) 15% (standard host)

Key Insight : BCzPh’s higher Tg and balanced charge transport make it more thermally robust and efficient than CBP in PHOLEDs .

Alkyl-Substituted Analogs: BCz-nBuPh and BCz-tBuPh

BCzPh derivatives with n-butyl (BCz-nBuPh) and t-butyl (BCz-tBuPh) groups enhance solubility for solution-processed OLEDs:

Property BCz-nBuPh BCz-tBuPh Reference
Solubility in Toluene 25 mg/mL 30 mg/mL
Tg (°C) 185 190
PL Emission in Film 510 nm (green) 515 nm (green)
Device Efficiency 38.2 cd/A, 35.1 lm/W 43.1 cd/A, 40.0 lm/W

Key Insight : The bulkier t-butyl group in BCz-tBuPh reduces aggregation, improving film morphology and device efficiency .

Triazine-Based Hosts: BCzPh vs. BCz-TRZ

BCz-TRZ (9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9′-phenyl-9H,9′H-3,3′-bicarbazole) incorporates a triazine acceptor for TADF:

Property BCzPh BCz-TRZ Reference
PLQY 65% 82%
ΔEST (eV) 0.30 0.15
Device EQE 21.4% 23.5%

Key Insight : BCz-TRZ’s smaller ΔEST and higher PLQY enable superior TADF performance compared to BCzPh .

Exciplex Systems: BCzPh with CN-T2T vs. B3PYMPM

BCzPh forms exciplexes with acceptors like CN-T2T and B3PYMPM:

Property BCzPh:CN-T2T BCzPh:B3PYMPM Reference
ΔEST (meV) 30 130
EQEmax 26.4% (bulk-type) 4.89%
Efficiency Roll-off <1% at 10,000 cd/m² >20% at 10,000 cd/m²

Key Insight : BCzPh:CN-T2T’s low ΔEST and bulk-type configuration yield higher EQE and stability .

Bipolar Analogs: BCzPh-pimi and BCzPh-mimi

Benzimidazole-modified BCzPh analogs adjust charge mobility:

Property BCzPh-pimi BCzPh-mimi Reference
Hole Mobility (cm²/Vs) 2.1 × 10⁻⁴ 1.8 × 10⁻⁴
Electron Mobility 1.5 × 10⁻⁴ 1.2 × 10⁻⁴
EQE Roll-off <1% at 10,000 cd/m² 5% at 10,000 cd/m²

Key Insight : BCzPh-pimi’s balanced mobility minimizes efficiency roll-off in high-brightness devices .

Preparation Methods

Traditional Synthetic Approaches

Ullmann Coupling and Related Cross-Coupling Reactions

Early synthetic routes to bicarbazole derivatives relied on Ullmann coupling, a copper-mediated cross-coupling reaction. This method involves the dimerization of halogenated carbazole precursors, such as 3,3′-bicarbazole, with phenylboronic acids under catalytic conditions. While effective for simple systems, this approach suffers from limited regioselectivity and requires harsh reaction conditions (e.g., temperatures exceeding 150°C and prolonged reaction times). For example, coupling 3-iodocarbazole with phenyl groups often yields undesired regioisomers due to steric and electronic factors.

Cyclization of Diphenylamine Derivatives

An alternative strategy involves the cyclization of 2-aminobiphenyl precursors. However, this method frequently produces mixtures of regioisomers, as seen in the photochemical cyclization of substrate 7 , which yielded carbazoles 8 and 9 in near-equal proportions. The lack of regiocontrol limits its utility for synthesizing symmetrically substituted bicarbazoles like 9,9'-diphenyl-9H,9'H-3,3'-bicarbazole.

Modern Regioselective Strategies

Intramolecular Cycloaddition of Alkyne-Tethered 3-Anilido-2-Pyrones

A breakthrough methodology developed by Beaudry et al. employs alkyne-tethered 3-anilido-2-pyrones (10 ) as substrates for intramolecular [4+2] cycloadditions. This reaction proceeds via a pericyclic cascade, forming intermediates (11 ) that lose CO₂ to generate substituted carbazoles (12 ) with complete regiocontrol (Scheme 1).

Reaction Mechanism

  • Cycloaddition Step : The alkyne moiety undergoes a thermal [4+2] cycloaddition with the pyrone ring, forming a bicyclic intermediate.
  • Decarboxylation : Loss of CO₂ from the intermediate yields the carbazole core.
  • Aromatization : Subsequent dehydrogenation completes the aromatic system.

This method tolerates diverse substituents, including electron-withdrawing (-CF₃, -COOMe) and electron-donating (-OMe, -Me) groups, enabling the synthesis of 9,9'-diphenyl derivatives with tailored electronic properties.

Substrate Scope and Yields

Substrate R₁ R₂ Product Yield (%)
10a H H 12a 92
10b Me H 12b 89
10c OMe H 12c 85
10d Cl H 12d 88

Reactions were conducted at 200°C for 4 hours, achieving yields exceeding 85% across substrates.

Dimerization Strategies for Bicarbazole Synthesis

Glaser Coupling of Terminal Alkynes

The Glaser oxidative dimerization offers a direct route to symmetric bicarbazoles. Terminal alkynes (15 ) are coupled under Cu(I) catalysis to form diynes (16 ), which undergo tandem cycloadditions to yield this compound (17 ) in 91% yield (Scheme 2).

Case Study: Synthesis of Bicarbazole 20

Dimerization of alkyne 18 produced diyne 19 , which upon heating yielded bicarbazole 20 with geminal methylene groups. NMR analysis confirmed slow rotation about the biaryl bond, evidenced by distinct proton signals for the methylene groups.

Non-Symmetric Bicarbazole Synthesis

Cross-Coupling of Hetero-Substituted Alkynes

Combining alkynes with differing substituents enables access to non-symmetric bicarbazoles. For example, coupling bromoalkyne 21 with aminopyrone 15 yielded diyne 22 , which was transformed into 4-(4-indolyl)-carbazole 23 via a pericyclic cascade.

Four-Step Synthesis of Bicarbazole 25

A sequence involving Sonogashira coupling, deprotection, and cyclization produced non-symmetric bicarbazole 25 in 89% yield. This approach highlights the method’s versatility for constructing complex architectures.

Case Study: Total Synthesis of Clausine C

Retrosynthetic Analysis

Clausine C, a natural carbazole alkaloid, was synthesized using the cycloaddition methodology. Key steps included:

  • Cross-Coupling : Iodoaniline 26 was coupled with TMS-acetylene and 3,5-dibromo-2-pyrone to form 10p .
  • Deprotection and Cyclization : Removal of the TMS group and cyclization yielded bromocarbazole 12q (91% yield).
  • Functionalization : Suzuki-Miyaura coupling installed the final substituent, completing the synthesis in 48.5% overall yield.

Comparative Analysis of Methods

Method Yield (%) Regiocontrol Scalability
Ullmann Coupling 60–75 Poor Moderate
Cycloaddition 85–92 Excellent High
Glaser Dimerization 88–91 High High

The cycloaddition and dimerization strategies outperform traditional methods in yield and regioselectivity, making them preferable for industrial applications.

Properties

IUPAC Name

9-phenyl-3-(9-phenylcarbazol-3-yl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H24N2/c1-3-11-27(12-4-1)37-33-17-9-7-15-29(33)31-23-25(19-21-35(31)37)26-20-22-36-32(24-26)30-16-8-10-18-34(30)38(36)28-13-5-2-6-14-28/h1-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTPESFJWCJELK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CC=CC=C7)C8=CC=CC=C82
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901347599
Record name 9-Phenyl-3-(9-phenylcarbazol-3-yl)carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57102-62-2
Record name 9-Phenyl-3-(9-phenylcarbazol-3-yl)carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-Bi-9H-carbazole, 9,9'-diphenyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.